Home > Products > Screening Compounds P45939 > Levonorgestrel-d6 ((-)-Norgestrel-d6)
Levonorgestrel-d6 ((-)-Norgestrel-d6) - 793-67-7

Levonorgestrel-d6 ((-)-Norgestrel-d6)

Catalog Number: EVT-1479387
CAS Number: 793-67-7
Molecular Formula: C21H22O2D6
Molecular Weight: 318.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labelled Levonorgestrel, which is a synthetic progestogen used as an active ingredient in some hormonal contraceptives.
Overview

Levonorgestrel-d6, also known as (-)-Norgestrel-d6, is a deuterated analog of levonorgestrel, a synthetic progestin commonly used in hormonal contraceptives. The compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, incorporated into its molecular structure. This modification enhances its stability and allows for precise tracking in analytical chemistry applications.

Source

Levonorgestrel-d6 is synthesized from levonorgestrel through specific chemical reactions that replace certain hydrogen atoms with deuterium. It is primarily produced for research and analytical purposes, particularly in pharmacokinetic studies and method validation for hormone quantification.

Classification

Levonorgestrel-d6 falls under the category of synthetic progestins and is classified as a steroid hormone. Its chemical structure is similar to natural progesterone but modified to enhance its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of levonorgestrel-d6 involves several steps that typically include:

  1. Deuteration: The introduction of deuterium atoms into the levonorgestrel molecule can be achieved through various methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents that facilitate the exchange of hydrogen with deuterium.
    • Catalytic Hydrogenation: Employing catalysts that selectively add deuterium to specific positions in the molecule.
  2. Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure the removal of any unreacted starting materials or by-products.

Technical Details

The synthesis process must be carefully controlled to achieve the desired isotopic labeling without compromising the integrity of the levonorgestrel structure. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and assess purity.

Molecular Structure Analysis

Structure

The molecular formula for levonorgestrel-d6 is C21H27D6O2C_{21}H_{27}D_6O_2, reflecting the six deuterium atoms in place of hydrogen atoms. The compound maintains a steroidal framework typical of progestins, featuring:

  • A cyclopenta[a]phenanthren backbone
  • Functional groups including an ethynyl group and a hydroxyl group.

Data

  • Molecular Weight: Approximately 319.46 g/mol (considering deuteration).
  • Chemical Structure Representation: The stereochemistry is critical, with specific configurations at several chiral centers affecting biological activity.
Chemical Reactions Analysis

Reactions

Levonorgestrel-d6 can participate in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, leading to the formation of hydroxyl derivatives.
  • Reduction: Potential reduction reactions can modify functional groups while retaining the core structure.
  • Conjugation: It may undergo conjugation reactions with glucuronic acid or sulfate groups, enhancing solubility and excretion.

Technical Details

The kinetics and mechanisms of these reactions can be studied using techniques such as liquid chromatography coupled with mass spectrometry, allowing for real-time monitoring of reaction progress and product identification.

Mechanism of Action

Levonorgestrel-d6 functions similarly to other progestins by binding to progesterone receptors in target tissues. The mechanism involves:

  1. Receptor Binding: Levonorgestrel-d6 binds to progesterone receptors, leading to receptor activation.
  2. Gene Regulation: This binding modulates gene expression related to reproductive functions, including inhibition of ovulation, alteration of endometrial lining, and changes in cervical mucus viscosity.
  3. Pharmacokinetics: The presence of deuterium may influence metabolic pathways, potentially altering half-life and bioavailability compared to non-deuterated forms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation.
  • Melting Point: Specific melting point data may vary but generally aligns with other progestins.

Relevant analytical techniques such as differential scanning calorimetry can provide insights into thermal properties and stability under various conditions.

Applications

Levonorgestrel-d6 serves multiple scientific purposes:

  1. Analytical Method Development: Used as an internal standard in liquid chromatography-tandem mass spectrometry assays for quantifying levonorgestrel levels in biological samples.
  2. Pharmacokinetic Studies: Facilitates understanding of absorption, distribution, metabolism, and excretion profiles in clinical settings.
  3. Quality Control: Employed in quality control processes during pharmaceutical manufacturing to ensure consistency and reliability of levonorgestrel formulations.
Introduction to Levonorgestrel-d6

Definition and Nomenclature of Deuterated Progestins

Levonorgestrel-d6 (C₂₁H₂₂D₆O₂; MW 318.48 g/mol) is a stable isotope-labeled analog of the synthetic progestin levonorgestrel, where six hydrogen atoms (³H) are replaced by deuterium (²H) at specific molecular positions. Its systematic IUPAC name is (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d₆. Synonymous designations include D-(-)-Norgestrel-d6 and Levonorgestrel-D6, reflecting its stereochemistry and isotopic substitution pattern [3] [4]. The deuteration occurs at metabolically vulnerable sites (e.g., C2, C4, C6, C10), strategically chosen to minimize isotopic exchange and maximize biochemical stability. This structural conservation ensures near-identical physicochemical properties to non-deuterated levonorgestrel, with alterations limited to minor differences in bond vibration energies (C-D bonds are ~0.005 Å shorter than C-H bonds) and lipophilicity (ΔlogPₒcₜ = -0.006 per deuterium) [2].

Table 1: Key Chemical Properties of Levonorgestrel-d6

PropertySpecification
Molecular FormulaC₂₁H₂₂D₆O₂
CAS Number2376035-98-0
Molecular Weight318.48 g/mol
Isotopic Purity≥99% (typically)
FunctionalityAlkyne group (enables CuAAC click chemistry)
Primary ApplicationInternal standard for LC-MS/MS bioanalysis

Historical Development of Deuterated Steroid Analogs in Pharmaceutical Research

The development of deuterated pharmaceuticals evolved from metabolic tracer studies in the 1960s (e.g., d₂-tyramine, d₃-morphine) to targeted "deuterium switches" for drug optimization. Early work capitalized on the deuterium kinetic isotope effect (DKIE), where the higher activation energy required to cleave C-D bonds (vs. C-H) slows metabolic degradation. The first FDA-approved deuterated drug, deutetrabenazine (2017), demonstrated reduced dosing frequency due to attenuated CYP2D6 metabolism—validating deuteration as a clinical strategy [2] [5].

Levonorgestrel-d6 emerged in this context as a research tool rather than a therapeutic candidate. Its design aligns with principles highlighted in landmark studies:

  • Metabolic Shielding: Deuterium at C6 and C10 positions impedes allylic oxidation and hydroxylation by hepatic CYP3A4, major pathways for levonorgestrel clearance [6].
  • Analytical Utility: Unlike therapeutic deuterated drugs (e.g., deucravacitinib), Levonorgestrel-d6 leverages isotopic mass differences (+6 Da) for chromatographic discrimination without pharmacological alterations [4] [6]. Patent landscapes for deuterated drugs faced §103 "obviousness" rejections, but allowances were secured by demonstrating unpredictable metabolic outcomes—e.g., deuteration redirecting metabolic pathways instead of merely slowing them [5].

Table 2: Milestones in Deuterated Drug Development

YearEventSignificance
1960sFirst deuterated drug studies (tyramine, morphine)Proof of concept for isotope effects
2017FDA approval of deutetrabenazineFirst deuterated drug; validated DKIE clinically
2022Approval of deucravacitinib (de novo deuterated)Shift from "deuterium switch" to novel agents
2020sLevonorgestrel-d6 as analytical standardEnabled high-precision hormone quantification

Role of Levonorgestrel-d6 in Modern Analytical Chemistry

In LC-MS/MS bioanalysis, Levonorgestrel-d6 serves as an essential internal standard (IS) for quantifying endogenous or exogenous levonorgestrel in biological matrices. Its functions address critical analytical challenges:

  • Matrix Effect Compensation: Co-eluting phospholipids or proteins suppress ionization of target analytes. The IS experiences identical suppression, allowing signal normalization [6].
  • Extraction Efficiency Monitoring: During sample preparation (e.g., MTBE/n-hexane extraction), the IS corrects for analyte losses [6].
  • Chromatographic Alignment: Minor retention time shifts are tracked via the IS peak, improving identification accuracy [4].

A validated LC-MS/MS method for levonorgestrel in human plasma exemplifies its application:

Method Parameters:  - Column: Kinetex C₁₈ (50 × 4.6 mm, 2.6 µm)  - IS: Levonorgestrel-d6 (319.3 → 251.3 m/z)  - LLOQ: 0.100 ng/mL (vs. 20.0 ng/mL upper limit)  - Sample Volume: 500 µL plasma  - Derivatization: Dansyl chloride for ethinyl estradiol (co-analyzed)  

This method’s precision (<6.7% CV) hinges on the IS’s structural congruence with levonorgestrel, ensuring analogous extraction recovery and ionization efficiency [6]. The DKIE is minimized by avoiding deuteration at labile sites, preserving co-elution with the analyte—a balance critical for assay reliability.

Table 3: Mass Spectrometry Parameters for Levonorgestrel-d6 in LC-MS/MS

ParameterLevonorgestrel-d6Levonorgestrel (Analyte)
Precursor Ion (m/z)319.3313.3
Product Ion (m/z)251.3245.3
Declustering Potential150 V150 V
Collision Energy25 V25 V

Beyond contraceptives monitoring, its alkyne group enables click chemistry applications (e.g., CuAAC with azide-functionalized probes), facilitating steroid-protein conjugate synthesis for immunoassays [3] [7]. This dual functionality—quantitative standard and chemical reagent—solidifies its versatility in biochemical research.

Concluding Remarks

Levonorgestrel-d6 exemplifies the strategic intersection of isotopic labeling and analytical science. Its development reflects broader trends in deuteration chemistry, from metabolic stabilization to precision measurement. As deuterated compounds evolve from therapeutic switches to novel agents and research tools, this progestin analog remains indispensable for advancing steroid bioanalysis—ensuring accuracy in pharmacokinetic studies, bioequivalence trials, and metabolic research.

Properties

CAS Number

793-67-7

Product Name

Levonorgestrel-d6 ((-)-Norgestrel-d6)

Molecular Formula

C21H22O2D6

Molecular Weight

318.49

Synonyms

(-)-Norgestrel-2,2,4,6,6,10-d6; 17-Ethynyl-18-methyl-19-nortestosterone-d6; (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Levonorgestrel-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.